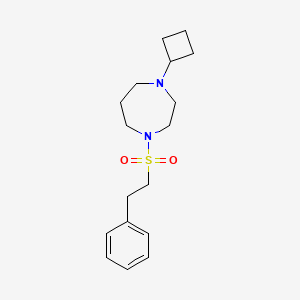

![molecular formula C19H18FN3O2S B2779733 7-(4-fluorophenyl)-3-(2-oxo-2-piperidin-1-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207034-41-0](/img/structure/B2779733.png)

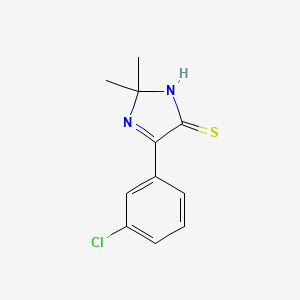

7-(4-fluorophenyl)-3-(2-oxo-2-piperidin-1-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-(4-fluorophenyl)-3-(2-oxo-2-piperidin-1-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H18FN3O2S and its molecular weight is 371.43. The purity is usually 95%.

BenchChem offers high-quality 7-(4-fluorophenyl)-3-(2-oxo-2-piperidin-1-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-fluorophenyl)-3-(2-oxo-2-piperidin-1-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Structural Analysis and Characterization

The structural analysis of thienopyrimidinone derivatives reveals that the two fused rings of the thienopyrimidine system tend to be coplanar, with substituents like the 4-fluorophenyl ring showing a significant twist relative to the heterocyclic pyrimidinone ring. Such compounds often exhibit specific conformations, including half-chair conformations for piperidine rings, which contribute to their unique chemical properties and potential biological activities (Guohui Zeng, Qing Li, Yanggen Hu, 2008).

Antimicrobial and Antifungal Activities

Thienopyrimidinone derivatives have been studied for their antimicrobial and antifungal properties. Synthesized compounds exhibited significant antibacterial activity against common pathogens such as Bacillus substilis, Escherichia coli, Klebsiella pneumoniae, and Streptococcus aureus, as well as antifungal activity against fungi like Aspergillus niger and Fusarium oxisporium. These findings suggest potential applications of such compounds in developing new antimicrobial and antifungal agents (M. Mittal, Suraj M. Sarode, Dr. G. Vidyasagar, 2011).

Antioxidant and Antifungal Properties

Novel thienopyrimidinone derivatives incorporating elements like selenium and various pharmacophores (e.g., pyrrolidine, piperidine) have shown promising antioxidant and antifungal activities. Certain derivatives outperformed standard antioxidants like ascorbic acid and exhibited potent inhibitory effects against Candida albicans, indicating their potential in treating diseases associated with oxidative stress and fungal infections (Seddigheh Sheikhi-Mohammareh, A. Shiri, H. Beyzaei, Elahe Yarmohammadi, 2020).

Antimycobacterial Activity

Spiro-piperidin-4-ones, structurally related to thienopyrimidinones, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, including multidrug-resistant strains. These compounds, characterized by the presence of a 4-fluorophenyl substituent, demonstrated significant in vitro and in vivo antimycobacterial activity, highlighting their potential as promising leads in tuberculosis treatment (R. Kumar, S. Perumal, P. Senthilkumar, P. Yogeeswari, D. Sriram, 2008).

Propriétés

IUPAC Name |

7-(4-fluorophenyl)-3-(2-oxo-2-piperidin-1-ylethyl)thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O2S/c20-14-6-4-13(5-7-14)15-11-26-18-17(15)21-12-23(19(18)25)10-16(24)22-8-2-1-3-9-22/h4-7,11-12H,1-3,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMWEQUNSIMFHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-fluorophenyl)-3-(2-oxo-2-piperidin-1-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethanamine;dihydrochloride](/img/structure/B2779652.png)

![N-(3,4-dimethoxyphenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2779653.png)

![1-[(2-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2779657.png)

![N-(2,2-dimethoxyethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2779662.png)

![7-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2779663.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2779664.png)

![7-(3-fluorophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2779666.png)

![N-(2,4-difluorophenyl)-N'-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2779667.png)

![2-chloro-5-[(diethylamino)sulfonyl]-N-(3-methoxybenzyl)benzamide](/img/structure/B2779669.png)